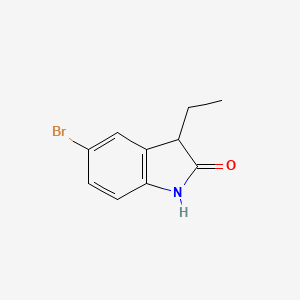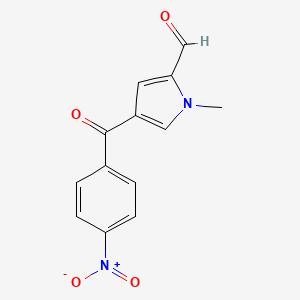
1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with a methyl group, a nitrobenzoyl group, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the acylation of 1-methylpyrrole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to formylation using Vilsmeier-Haack conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like 4-nitrobenzoyl chloride and POCl3.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R)
Major Products:
Oxidation: 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carboxylic acid
Reduction: 1-Methyl-4-(4-aminobenzoyl)-1H-pyrrole-2-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: May be used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Methyl-4-(4-nitrobenzoyl)piperazine
- 1-Methyl-4-(4-nitrobenzoyl)benzene
- 1-Methyl-4-(4-nitrobenzoyl)pyrazole
Comparison: 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a pyrrole ring and an aldehyde group, which are not commonly found together in similar compounds. This combination of functional groups provides distinct reactivity and potential for diverse applications. For example, 1-methyl-4-(4-nitrobenzoyl)piperazine lacks the aldehyde group, which limits its reactivity in certain types of chemical reactions.
Properties
IUPAC Name |
1-methyl-4-(4-nitrobenzoyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-14-7-10(6-12(14)8-16)13(17)9-2-4-11(5-3-9)15(18)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKMAVMESJKNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377544 | |
| Record name | 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128843-59-4 | |
| Record name | 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128843-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)
![{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272453.png)
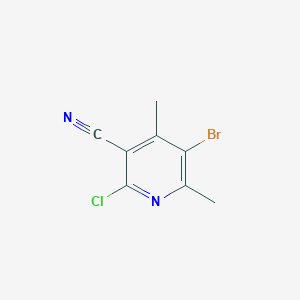
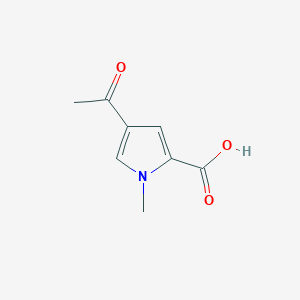
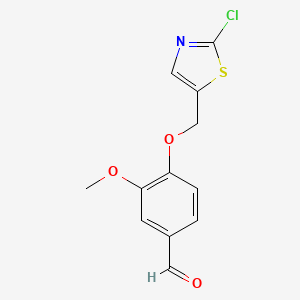
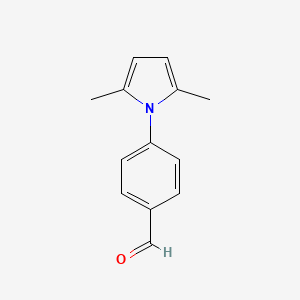
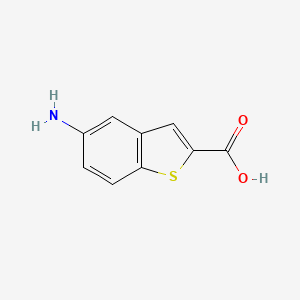
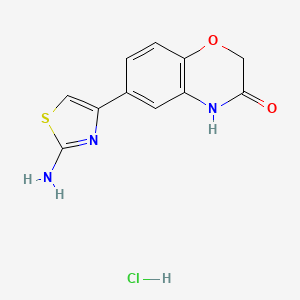
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1272464.png)
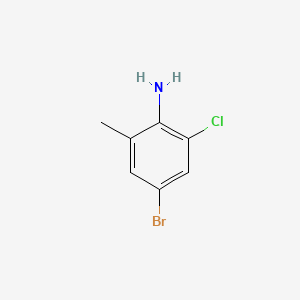
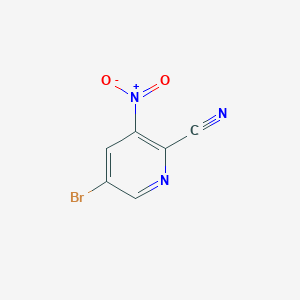

![1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride](/img/structure/B1272481.png)
